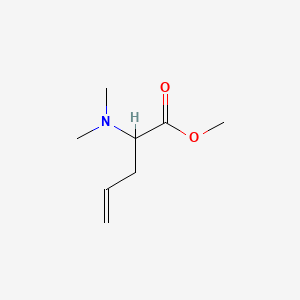

methyl 2-(dimethylamino)pent-4-enoate

CAS No.: 59415-13-3

Cat. No.: VC4113553

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59415-13-3 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | methyl 2-(dimethylamino)pent-4-enoate |

| Standard InChI | InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3 |

| Standard InChI Key | YOPNWIQNZIMUIT-UHFFFAOYSA-N |

| SMILES | CN(C)C(CC=C)C(=O)OC |

| Canonical SMILES | CN(C)C(CC=C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

Methyl 2-(dimethylamino)pent-4-enoate is a liquid-phase compound with a pent-4-enoate backbone substituted at the second carbon by a dimethylamino group () and a methyl ester moiety (). Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Chemsrc | |

| Molecular Weight | 157.21000 g/mol | Chemsrc |

| Exact Mass | 157.11000 g/mol | Chemsrc |

| PSA (Polar Surface Area) | 29.54 Ų | Chemsrc |

| LogP (Partition Coefficient) | 0.6657 | Chemsrc |

The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in both aqueous and organic media .

Synthetic Methodologies

Historical Synthesis Approaches

Early synthetic routes, reported by Kocharyan et al. (1981), involved the alkylation of dimethylamine derivatives with pent-4-enoic acid esters under basic conditions . For example:

-

Alkylation of Methyl Pent-4-Enoate:

Yields ranged from 47% to 70%, depending on the base and solvent system .

Modern Advancements

Recent protocols, such as those by Coldham et al. (1997–1998), utilize palladium-catalyzed coupling reactions or phase-transfer catalysis to improve regioselectivity. A representative procedure involves:

-

Allylic Bromide Alkylation:

This method avoids harsh bases and enhances functional group tolerance, making it preferable for scale-up .

Applications in Organic Synthesis

Role in Heterocyclic Group Transfer Reactions

Methyl 2-(dimethylamino)pent-4-enoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, its reaction with hypervalent iodine(III) reagents (e.g., ) facilitates the formation of pyrrolidines via intramolecular cyclization :

This transformation is critical for constructing bioactive alkaloids and pharmaceuticals .

Use in Asymmetric Catalysis

The dimethylamino group acts as a directing group in asymmetric hydrogenation, enabling enantioselective reduction of the α,β-unsaturated ester moiety. Catalysts like Rhodium-DuPhos achieve enantiomeric excesses >90% in model reactions .

Future Research Directions

Expanding Synthetic Utility

-

Photocatalytic Modifications: Leveraging visible-light catalysis to functionalize the allylic position.

-

Bioconjugation Studies: Exploring its use in protein labeling via Michael addition to cysteine residues.

Computational Modeling

Density Functional Theory (DFT) studies could optimize reaction pathways and predict regioselectivity in heterocycle formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume